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Abstract
YM-430 is a novel small molecule that exhibits a dual mechanism of action as both a β1

adrenergic receptor antagonist and a calcium channel blocker.[1] This unique pharmacological

profile suggests its potential as an antianginal and antihypertensive agent. This technical guide

provides a comprehensive overview of the chemical structure, and known properties of YM-
430, based on available scientific literature. It includes a summary of its chemical and physical

properties, pharmacological data, and a description of the general experimental methodologies

relevant to its study. The guide also visualizes the established signaling pathways associated

with its dual activities.

Chemical Structure and Properties
YM-430 is a 1,4-dihydropyridine derivative. Its chemical identity and core properties are

summarized in the tables below.
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Identifier Value

IUPAC Name

3-(4-(((S)-2-hydroxy-3-

phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-

dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-

3,5-dicarboxylate

CAS Number 153192-22-4

Synonyms YM-15430, YM-154301

Physicochemical Properties
Property Value

Molecular Formula C29H35N3O8

Molecular Weight 553.61 g/mol

Exact Mass 553.2424

Pharmacological Properties
YM-430 is characterized by its dual antagonism of β1 adrenergic receptors and L-type calcium

channels. This combination of activities contributes to its potential therapeutic effects in

cardiovascular diseases.

Mechanism of Action
As a β1 adrenergic receptor antagonist, YM-430 competitively inhibits the binding of

catecholamines, such as norepinephrine and epinephrine, to β1 receptors, which are

predominantly found in cardiac tissue. This action leads to a reduction in heart rate and

myocardial contractility.

As a calcium channel blocker, YM-430 inhibits the influx of extracellular calcium into vascular

smooth muscle cells and cardiac myocytes by blocking L-type voltage-gated calcium channels.

This results in vasodilation and a further decrease in cardiac contractility.
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The following table summarizes the available quantitative pharmacological data for YM-430.

Assay Species Effect IC50

3,4-Diaminopyridine-

induced rhythmic

contractions

Not Specified Inhibition 59.2 nM

Arginine vasopressin-

induced ST-segment

depression

Rat (anesthetized) Inhibition 36.6 mg/kg (p.o.)

Signaling Pathways
The dual mechanism of action of YM-430 involves two distinct signaling pathways. The

following diagrams illustrate the generally accepted pathways for β1 adrenergic receptor

antagonism and L-type calcium channel blockade.
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Diagram 1: β1 Adrenergic Receptor Antagonism Pathway.
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Diagram 2: L-type Calcium Channel Blockade Pathway.

Experimental Protocols
Detailed experimental protocols for YM-430 are not extensively available in the public domain.

The following sections describe general methodologies for key experiments relevant to the

characterization of a dual β1 adrenergic receptor and calcium channel antagonist.

Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of YM-430 for the β1 adrenergic receptor and

the L-type calcium channel.

General Protocol (Radioligand Binding):

Membrane Preparation:
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Isolate cell membranes from tissues or cultured cells expressing the target receptor (e.g.,

rat heart ventricles for β1 receptors, or a cell line overexpressing the L-type calcium

channel).

Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes.

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the

protein concentration.

Binding Assay:

In a multi-well plate, combine the membrane preparation with a known concentration of a

specific radioligand (e.g., [³H]CGP-12177 for β1 receptors, or [³H]nitrendipine for L-type

calcium channels).

Add increasing concentrations of YM-430 (the competitor ligand).

Incubate the mixture to allow binding to reach equilibrium.

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

Wash the filters to remove unbound radioligand.

Data Analysis:

Quantify the radioactivity on the filters using a scintillation counter.

Plot the percentage of specific binding against the concentration of YM-430.

Calculate the IC50 value (the concentration of YM-430 that inhibits 50% of the specific

radioligand binding).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Cardiovascular Studies
Objective: To evaluate the effects of YM-430 on cardiovascular parameters in an animal model.

General Protocol (Anesthetized Rat Model):
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Animal Preparation:

Anesthetize a rat with an appropriate anesthetic agent.

Cannulate the trachea for artificial ventilation.

Insert a catheter into a carotid artery to monitor blood pressure and into a jugular vein for

drug administration.

Place ECG electrodes to record heart rate and rhythm.

Drug Administration and Monitoring:

Administer YM-430 intravenously or orally at various doses.

Continuously record blood pressure, heart rate, and ECG throughout the experiment.

In some protocols, a specific physiological challenge may be introduced (e.g.,

administration of a vasoconstrictor like arginine vasopressin) to assess the protective

effects of YM-430.

Data Analysis:

Analyze the recorded data to determine the dose-dependent effects of YM-430 on mean

arterial pressure, heart rate, and any changes in the ECG waveform (e.g., ST-segment).

Calculate relevant parameters such as the dose required to produce a certain percentage

of inhibition of a challenged response.

Synthesis
The specific synthesis of YM-430 is not detailed in publicly available literature. However, it

belongs to the 1,4-dihydropyridine class of compounds, which are typically synthesized via the

Hantzsch dihydropyridine synthesis. This is a multi-component reaction that generally involves

the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an

ammonium salt.
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Conclusion
YM-430 is a promising pharmacological agent with a dual mechanism of action that targets

both β1 adrenergic receptors and L-type calcium channels. The available data indicates its

potential utility in the management of cardiovascular conditions such as angina and

hypertension. Further in-depth studies are required to fully elucidate its pharmacological profile,

including detailed binding kinetics, pharmacokinetic and pharmacodynamic properties, and to

establish its safety and efficacy in preclinical and clinical settings. This technical guide provides

a foundational understanding of YM-430 based on the current scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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